LOC14

Übersicht

Beschreibung

- Es zeichnet sich durch seine Fähigkeit aus, Disulfidbrücken in Proteinen zu unterbrechen, wodurch ihre Struktur und Funktion beeinflusst werden.

- This compound hat aufgrund seiner potenziellen therapeutischen Anwendungen Aufmerksamkeit erregt.

LOC14: ist ein potenter Inhibitor von Protein-Disulfid-Isomerase (PDI), einem Enzym, das an der Proteinfaltung und der Redoxregulation beteiligt ist.

Herstellungsmethoden

Synthesewege: Obwohl bestimmte Synthesewege für this compound nicht weit verbreitet sind, kann es durch organische chemische Methoden synthetisiert werden.

Reaktionsbedingungen: Forscher haben wahrscheinlich verschiedene Reaktionen wie Kondensation, Cyclisierung oder funktionelle Gruppenumwandlungen eingesetzt, um this compound zu erhalten.

Industrielle Produktion: Derzeit gibt es keine großtechnische industrielle Produktion von this compound, da es hauptsächlich als Forschungswerkzeug dient.

Vorbereitungsmethoden

Synthetic Routes: While specific synthetic routes for LOC14 are not widely documented, it can be synthesized through organic chemistry methods.

Reaction Conditions: Researchers have likely employed various reactions, such as condensation, cyclization, or functional group transformations, to obtain this compound.

Industrial Production: Currently, there is no large-scale industrial production of this compound, as it primarily serves as a research tool.

Analyse Chemischer Reaktionen

Reaktionstypen: LOC14 kann Oxidations-, Reduktions- oder Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen: Reagenzien wie Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine) könnten beteiligt sein.

Hauptprodukte: Die spezifischen gebildeten Produkte hängen von den Reaktionsbedingungen ab, aber sie beinhalten wahrscheinlich modifizierte Disulfidbrücken oder veränderte funktionelle Gruppen.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

LOC14 has been identified as a reversible modulator of PDI, which plays a crucial role in neurodegenerative diseases characterized by protein misfolding, such as Huntington's disease (HD). The compound's neuroprotective effects have been documented in several studies.

Case Studies and Findings

- In a study involving N171–82Q HD mice, this compound administration resulted in:

- Motor Function Improvement : Significant enhancement observed after 14 weeks of treatment.

- Brain Atrophy Reduction : MRI scans indicated less volume loss in treated mice compared to controls.

- Neuronal Protection : Preservation of dopamine- and cyclic-AMP-regulated phosphoprotein levels in the striatum .

Applications Against Viral Infections

Beyond neuroprotection, this compound has shown promise in inhibiting viral replication, particularly against influenza viruses.

Inhibition of Protein Disulfide Isomerase A3

- This compound has been demonstrated to inhibit PDIA3, a variant of PDI involved in the processing of viral proteins. This inhibition results in decreased production of influenza hemagglutinin (HA), thereby reducing viral load .

Experimental Results

- In studies with mouse tracheal epithelial cells infected with influenza:

Summary of Key Findings

The following table summarizes the key findings related to this compound's applications:

Wirkmechanismus

Target: LOC14 inhibits PDI, disrupting its chaperone function.

Pathways: By interfering with disulfide bond formation, this compound impacts protein stability, folding, and trafficking.

Neuroprotection: In brain tissue, this compound shows promise in mitigating ER stress and protecting neurons.

Vergleich Mit ähnlichen Verbindungen

Eindeutigkeit: Die Potenz von LOC14 als PDI-Inhibitor hebt es hervor.

Ähnliche Verbindungen: Obwohl es keine direkten Analoga gibt, teilen andere PDI-Inhibitoren (z. B. PACMA31, Rutin) einige Merkmale.

Biologische Aktivität

LOC14 is a small molecule that serves as a modulator of Protein Disulfide Isomerase (PDI), a critical enzyme involved in protein folding and cellular stress responses. Research has highlighted its potential therapeutic applications, particularly in neuroprotection and cancer treatment. This article delves into the biological activity of this compound, presenting key findings from various studies, including its effects on Huntington's disease (HD), influenza virus infection, and pancreatic ductal adenocarcinoma (PDAC).

This compound functions primarily by inducing the oxidation of PDI, which alters its activity and affects cellular processes. The compound binds reversibly to PDI, promoting a conformational change that inhibits its reductase activity. This modulation leads to several downstream effects, particularly in neuroprotective contexts.

Key Findings

- Neuroprotection in Huntington's Disease : this compound was shown to improve motor function and reduce brain atrophy in N171–82Q HD mice models. Chronic administration (20 mg/kg/day) preserved neuronal markers and reduced endoplasmic reticulum (ER) stress associated with mutant huntingtin protein (mHtt) .

- Inflammatory Response Modulation : In studies involving influenza virus infection, this compound significantly decreased viral burden and inflammatory responses in mouse models. It inhibited the activity of neuraminidase (NA), an enzyme critical for viral replication, thereby providing a novel approach for antiviral therapy .

- Effects on Cancer Cells : this compound demonstrated anti-apoptotic properties in neuronal cells while exhibiting different effects in cancer cells. For instance, it did not significantly induce apoptosis in myeloid cancer cells, suggesting a complex role depending on the cellular context .

Neuroprotective Effects

A comprehensive study evaluated the impact of this compound on HD models. Key outcomes included:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Motor Function Improvement | Significant decline | Significant improvement |

| Brain Atrophy Reduction | 18% volume loss | Minimal loss observed |

| DARPP32 Levels in Striatum | Decreased | Preserved |

This compound's neuroprotective mechanism was linked to its ability to suppress mHtt-induced ER stress by inhibiting the upregulation of ER stress proteins like CHOP .

Influenza Virus Studies

In experiments involving A549 lung epithelial cells:

| Treatment | Viral Burden Reduction | Cytokine Response |

|---|---|---|

| Control | High | Elevated |

| This compound Treatment | Significant reduction | Suppressed |

This compound inhibited NA activity crucial for viral replication and reduced inflammation markers such as IFNβ .

Cancer Cell Studies

In pancreatic ductal adenocarcinoma models:

| Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|

| AsPC-1 | 6.13 µM | 3.41 µM |

| BxPC-3 | 0.93 µM | 0.87 µM |

While this compound exhibited some efficacy against cancer cell proliferation, its primary role appeared to be more protective rather than directly cytotoxic .

Case Studies

- Huntington's Disease : In vivo studies demonstrated that this compound administration led to improved survival rates and reduced neurological deficits in HD mouse models.

- Influenza Virus Infection : Mice treated with this compound showed significantly lower viral loads and reduced lung inflammation compared to controls, indicating its potential as a therapeutic agent against viral infections.

- Pancreatic Cancer : Although primarily neuroprotective, this compound's modulation of PDI suggests potential applications in cancer therapy, particularly when combined with other treatments targeting proteostasis.

Eigenschaften

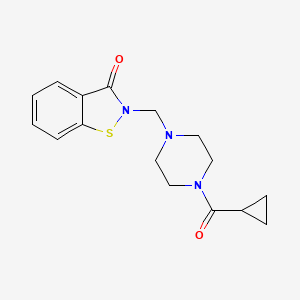

IUPAC Name |

2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBSNHLFRIVWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.